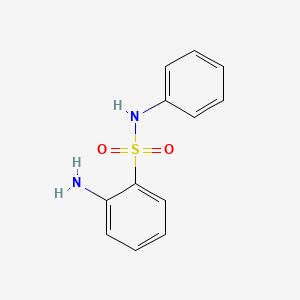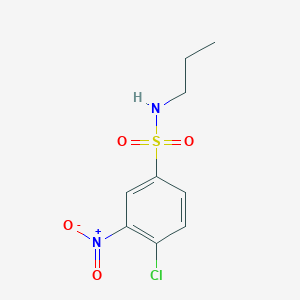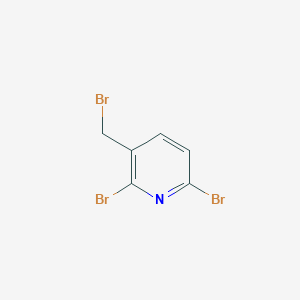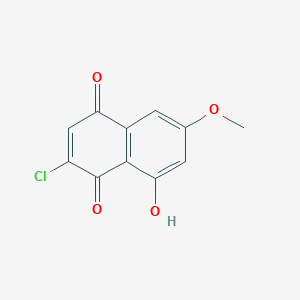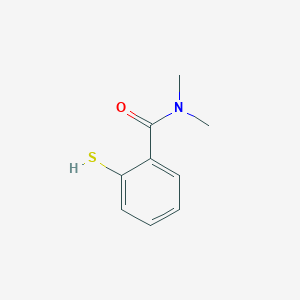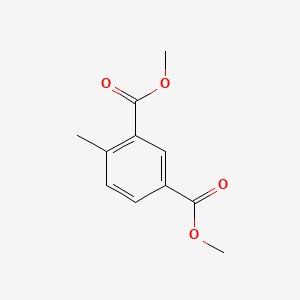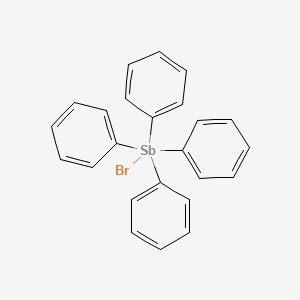
Tetraphenylantimony Bromide
Descripción general
Descripción
Tetraphenylantimony Bromide is an organic compound with the chemical formula Sb(C6H5)4Br, commonly abbreviated as SbPh4Br . It is a colorless crystal or yellow solid that fluoresces blue when excited by ultraviolet light .
Synthesis Analysis
This compound can be synthesized by the reaction of penta-para-tolylantimony with tri-para-tolylantimony dibromide, resulting in tetra-para-tolylantimony bromide in 97% yield .
Molecular Structure Analysis
The structure of this compound has been studied using X-ray diffraction analysis . The antimony atoms in the compounds have the coordination of a distorted trigonal bipyramid with the aroxide oxygen atom in the axial position .
Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of tetraphenylantimony complexes of pyridine N-oxides . It has also been used in the reaction with o-tolylbismuth bis(2,5-dimethylbenzenesulfonate) to form a complex with an ionic structure .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 510.08 g/mol . The compound has a monomeric constitution in benzene solutions .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Tetraphenylantimony Cyanamide : Tetraphenylantimony bromide is utilized in synthesizing tetraphenylantimony cyanamide. The resulting product's structure, determined by X-ray diffraction, reveals a distorted trigonal bipyramidal coordination (Egorova et al., 2014).
Formation of Tetraphenylantimony Chloride and Bromide : These compounds are synthesized through reactions with pentaphenylantimony, demonstrating this compound's role in forming complex antimony structures (Sharutin et al., 2003).
Binuclear Antimony Complexes Synthesis : this compound is pivotal in forming binuclear chelate complexes, as evidenced by IR and NMR spectroscopy findings (Artem’eva et al., 2017).
Formation of Tetranuclear Anion [Bi4Br16]4– : The reaction of this compound with o-tolylbismuth bis(2,5-dimethylbenzenesulfonate) leads to the synthesis of the complex [Ph4Sb]4[Bi4Br16], showcasing its utility in creating intricate ionic structures (Sharutin et al., 2002).
Chemical Reactions and Complex Formation
Palladium-Catalyzed C-Phenylation : In the presence of peroxides, tetraphenylantimony(V) carboxylates, derived from this compound, are used in a palladium-catalyzed C-phenylation reaction, demonstrating its role in organic synthesis (Moiseev et al., 2004).
Formation of Bis(tetraphenylantimony) Malonate : This compound, synthesized from this compound, is notable for its distinct coordination geometry, as revealed by X-ray diffraction (Egorova et al., 2020).
Miscellaneous Applications
Formation of Organoantimony Complexes : this compound reacts with various isomers of chlorophenylacetic acids, leading to the synthesis of novel organoantimony(V) complexes. These complexes exhibit diverse geometries and supramolecular frameworks (Wen et al., 2010).
Investigation in Solid-State NMR Spectroscopy : Tetraphenylstibonium bromide (a related compound) is studied to explore the feasibility of arsenic and antimony NMR spectroscopy in solids, indicating the relevance of such compounds in analytical chemistry (Faucher et al., 2014).
Study of Thermodynamics : The compound tetraphenylantimony benzoate, synthesized using this compound, is analyzed for its thermodynamic characteristics, providing insights into the thermal properties of antimony derivatives (Lyakaev et al., 2019).
Synthesis of Tetraphenylantimony Complexes : The reaction with pyridine-N-oxides leads to the synthesis of tetraphenylantimony complexes, demonstrating the versatility of this compound in forming biologically active compounds (Arvanitis et al., 1993).
Mecanismo De Acción
Safety and Hazards
Tetraphenylantimony Bromide is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
bromo(tetraphenyl)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSXZVCXTGNNFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401046144 | |
| Record name | (TB-5-12)-Bromotetraphenylantimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21450-52-2 | |
| Record name | (TB-5-12)-Bromotetraphenylantimony | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21450-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotetraphenylantimony | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021450522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (TB-5-12)-Bromotetraphenylantimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotetraphenylantimony | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)
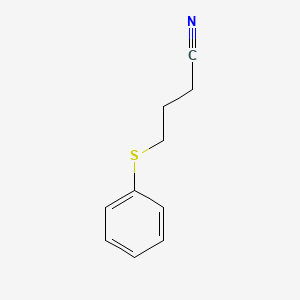

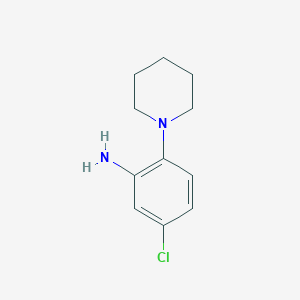
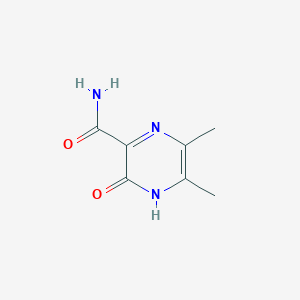
![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)
